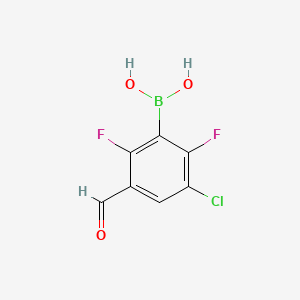
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H4BClF2O3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.
Oxidation: KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or ethanol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine proteases and kinases, where the compound binds to the catalytic serine residue, preventing substrate access and subsequent enzymatic activity .
Comparison with Similar Compounds
- (3-Formylphenyl)boronic acid
- (4-Formylphenyl)boronic acid
- (2,5-Difluoro-3-formylphenyl)boronic acid
Comparison:
- (3-Formylphenyl)boronic acid and (4-Formylphenyl)boronic acid lack the chlorine and fluorine substituents, which can significantly alter their reactivity and biological activity .
- (2,5-Difluoro-3-formylphenyl)boronic acid is similar in structure but differs in the position of the formyl group and the absence of chlorine, which can affect its chemical properties and applications .
Uniqueness: The presence of chlorine and fluorine substituents in (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H4BClF2O3 |
|---|---|
Molecular Weight |
220.37 g/mol |
IUPAC Name |
(3-chloro-2,6-difluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BClF2O3/c9-4-1-3(2-12)6(10)5(7(4)11)8(13)14/h1-2,13-14H |
InChI Key |
DZDXGEYSMZQIKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Cl)C=O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


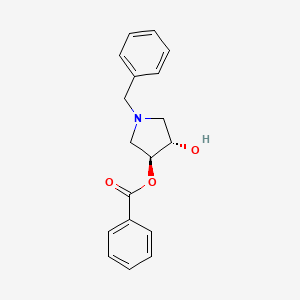
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
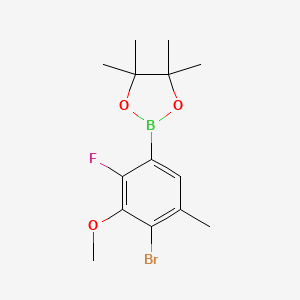
![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
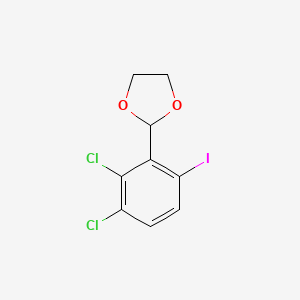
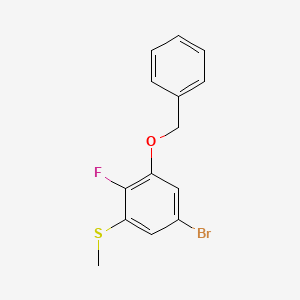
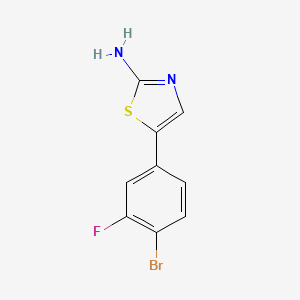
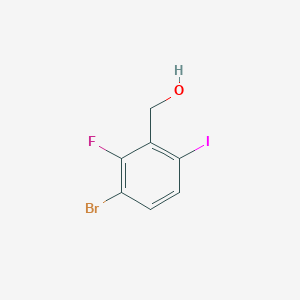
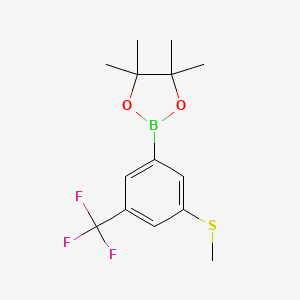
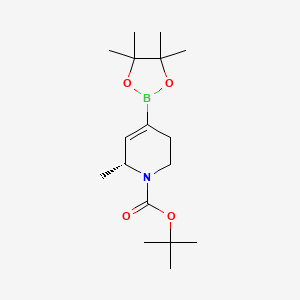
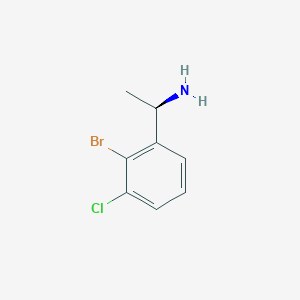
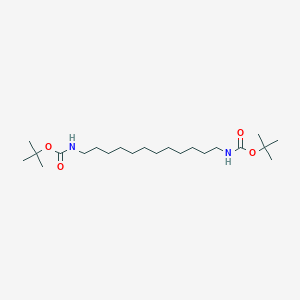
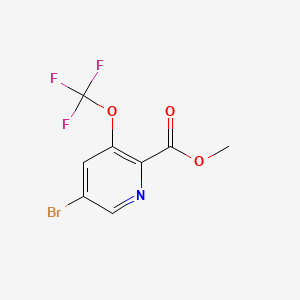
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
